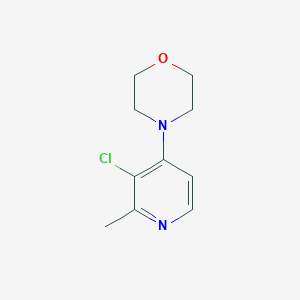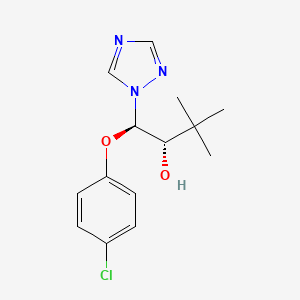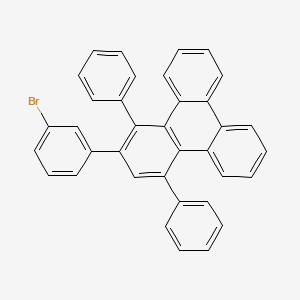
Holmium(III)acetatetetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium(III)acetatetetrahydrate is a coordination compound with the chemical formula (CH₃CO₂)₃Ho·4H₂O. It is a rare earth metal acetate, where holmium is in the +3 oxidation state. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium(III)acetatetetrahydrate can be synthesized by dissolving holmium oxide (Ho₂O₃) in hot acetic acid. The reaction proceeds as follows: [ \text{Ho}_2\text{O}_3 + 6 \text{CH}_3\text{CO}_2\text{H} \rightarrow 2 \text{Ho}(\text{CH}_3\text{CO}_2)_3 + 3 \text{H}_2\text{O} ] When the solution is maintained at a pH of 4, the tetrahydrate form of holmium acetate is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the compound. The hydrated form is typically obtained by crystallization from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Holmium(III)acetatetetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Holmium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize holmium(III) to higher oxidation states, although this is less common.
Substitution: Ligands such as phosphates or nitrates can replace acetate under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state compounds of holmium.
Substitution: Holmium complexes with different ligands, such as holmium phosphate or holmium nitrate.
Scientific Research Applications
Mechanism of Action
The mechanism by which holmium(III)acetatetetrahydrate exerts its effects involves its interaction with various molecular targets:
Comparison with Similar Compounds
Holmium(III)acetatetetrahydrate can be compared with other rare earth metal acetates:
Properties
Molecular Formula |
C6H17HoO10 |
|---|---|
Molecular Weight |
414.12 g/mol |
IUPAC Name |
holmium(3+);triacetate;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Ho.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
InChI Key |
AHJORHVLAPIWEO-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)



